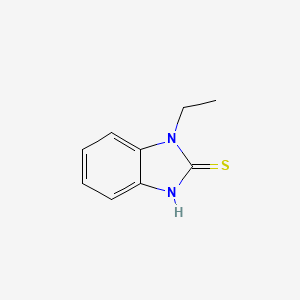

1-Ethyl-1H-benzoimidazole-2-thiol

Description

Contextualizing Benzimidazole (B57391) Derivatives in Medicinal Chemistry and Materials Science

The benzimidazole scaffold, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a privileged structure in medicinal chemistry. nih.govnih.gov This is largely due to its structural similarity to naturally occurring purines, allowing benzimidazole derivatives to readily interact with various biopolymers and biological systems. nih.gov This has led to the development of a wide array of drugs with diverse therapeutic applications. nih.gov For instance, benzimidazoles are the core of anthelmintic drugs like albendazole (B1665689) and mebendazole, proton pump inhibitors such as omeprazole (B731) and lansoprazole, and antihistamines like astemizole. researchgate.net The versatility of the benzimidazole nucleus allows for substitutions at various positions, which has been extensively explored to create compounds with antibacterial, antifungal, antiviral, anticancer, and antihypertensive properties. researchgate.netnih.gov

In the realm of materials science, benzimidazole derivatives are also gaining traction. Their structural and electronic properties make them suitable for applications such as corrosion inhibitors, where they can form protective layers on metal surfaces. Furthermore, N-alkyl substituted benzimidazoles have been investigated as n-type dopants for polymer semiconductors, which are crucial components in optoelectronic devices and thermoelectric generators. The ability to modify the substituents on the benzimidazole ring allows for the fine-tuning of their electronic properties and miscibility with other materials. Research has also explored the use of benzimidazole derivatives in the development of energetic materials. researchgate.net

Table 1: Examples of Clinically Used Benzimidazole Derivatives

| Drug Name | Therapeutic Class | Primary Application |

|---|---|---|

| Albendazole | Anthelmintic | Treatment of parasitic worm infections |

| Omeprazole | Proton Pump Inhibitor | Treatment of acid reflux and ulcers |

| Lansoprazole | Proton Pump Inhibitor | Treatment of acid reflux and ulcers |

| Mebendazole | Anthelmintic | Treatment of parasitic worm infections |

| Thiabendazole | Anthelmintic, Fungicide | Treatment of parasitic infections and fungal diseases |

| Astemizole | Antihistamine | Treatment of allergic reactions |

| Telmisartan (B1682998) | Angiotensin II Receptor Blocker | Treatment of hypertension |

| Bendamustine | Anticancer Agent | Treatment of certain types of cancer |

Significance of the Thiol Moiety and N-Substitution in Heterocyclic Compounds

The specific characteristics of 1-Ethyl-1H-benzoimidazole-2-thiol are largely dictated by two key functional groups: the thiol (-SH) group at the 2-position and the ethyl group attached to a nitrogen atom (N-substitution).

The thiol moiety is a sulfur analogue of an alcohol and imparts significant reactivity to a molecule. The sulfur atom in the thiol group is highly nucleophilic, making it a key participant in a variety of chemical reactions. mdpi.com In the context of benzimidazole-2-thiols, this reactivity is harnessed in the synthesis of more complex molecules. mdpi.comnih.gov For example, the thiol group can be easily alkylated to form thioethers, which serve as intermediates for a range of derivatives with potential biological activities. mdpi.comresearchgate.net The ability of the thiol group to form disulfide bonds is crucial in biological systems, particularly in the structure and function of proteins containing the amino acid cysteine. This redox activity also suggests that benzimidazole-thiols could have antioxidant properties. nih.gov

N-substitution , the attachment of an alkyl group like the ethyl group in this compound, plays a critical role in modifying the compound's physical and biological properties. nih.gov The nature of the substituent at the N-1 position can significantly influence the molecule's lipophilicity, which affects its ability to cross cell membranes and, consequently, its bioavailability and therapeutic efficacy. nih.gov Studies on N-alkylated benzimidazoles have shown that varying the length and structure of the alkyl chain can modulate their biological activities, including antimicrobial and antiproliferative effects. nih.gov In materials science, N-substitution is a key strategy for enhancing the miscibility of benzimidazole-based dopants with polymer matrices, leading to improved electrical conductivity. The presence of substituents on the nitrogen atom can also influence the orientation and packing of the molecules in a solid state, which can affect their bulk properties.

Research Gaps and Future Directions for this compound Studies

Despite the extensive research into benzimidazole derivatives, dedicated studies focusing specifically on this compound are limited. Much of the available information on this compound comes from chemical suppliers or from studies where it is used as a starting material for the synthesis of other derivatives. sigmaaldrich.comscbt.comcymitquimica.com This points to a significant research gap regarding the intrinsic biological and material properties of this specific molecule.

Future research could productively explore several avenues:

Systematic Biological Screening: While many benzimidazole-2-thiol derivatives have been screened for various biological activities, a comprehensive evaluation of this compound is lacking. researchgate.net It would be valuable to investigate its potential as an antibacterial, antifungal, antiviral, or anticancer agent. Given the known activities of related compounds, such studies are well-justified. nih.govresearchgate.net For instance, novel derivatives of 2-mercaptobenzimidazole (B194830) have shown potent antiprotozoal activity. researchgate.net

Corrosion Inhibition Studies: Benzimidazole derivatives are known to be effective corrosion inhibitors. Investigating the efficacy of this compound in preventing the corrosion of various metals, particularly in acidic or saline environments, could lead to practical industrial applications. The presence of both the aromatic ring system and the sulfur-containing thiol group suggests it may form a robust protective film on metal surfaces.

Materials Science Applications: The role of N-alkylated benzimidazoles as n-type dopants in organic electronics is an emerging area. Research into the specific electronic properties of this compound and its performance as a dopant in various semiconductor polymers could uncover new applications in flexible electronics and thermoelectric devices.

Comparative Studies: A systematic comparison of the properties of a series of N-alkyl-1H-benzoimidazole-2-thiols (e.g., with methyl, propyl, butyl substituents) alongside the ethyl derivative would provide valuable structure-activity relationship (SAR) data. This would allow for a more rational design of new derivatives with optimized properties for specific applications in either medicinal chemistry or materials science.

In essence, this compound represents a relatively unexplored corner of the well-established field of benzimidazole chemistry. Closing these research gaps could lead to the discovery of new applications for this versatile compound.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-ethyl-1,3-dihydro-2H-benzimidazole-2-thione |

| CAS Number | 39573-31-4 |

| Molecular Formula | C₉H₁₀N₂S |

| Molecular Weight | 178.26 g/mol |

| Purity | Typically ≥95% |

| Physical Form | Solid |

Data sourced from multiple chemical suppliers. sigmaaldrich.comscbt.comcymitquimica.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Albendazole |

| Mebendazole |

| Omeprazole |

| Lansoprazole |

| Astemizole |

| Telmisartan |

| Bendamustine |

| Thiabendazole |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVKJJWZLWPSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353846 | |

| Record name | 1-Ethyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39573-31-4 | |

| Record name | 1-Ethyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1H-benzimidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 1h Benzoimidazole 2 Thiol and Its Derivatives

Established Synthetic Routes to 1H-Benzimidazole-2-thiol Precursors

The foundational step in synthesizing 1-Ethyl-1H-benzoimidazole-2-thiol is the creation of the 1H-benzoimidazole-2-thiol scaffold. Several methods have been established for this purpose, with the most common involving the reaction of o-phenylenediamine (B120857) with a source of a thiocarbonyl group.

Reaction of o-Phenylenediamine with Carbon Disulfide in Alkaline Media

A widely employed and efficient method for the synthesis of 1H-benzoimidazole-2-thiol involves the condensation reaction of o-phenylenediamine with carbon disulfide in an alkaline medium. nih.govresearchgate.net This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, such as ethanol (B145695), in the presence of a base like potassium hydroxide. nih.gov The base plays a crucial role in facilitating the reaction. The process generally involves dissolving potassium hydroxide in a mixture of ethanol and water, followed by the addition of carbon disulfide and then o-phenylenediamine. nih.gov The reaction mixture is then heated under reflux for several hours to ensure the completion of the cyclization.

The reaction proceeds through the initial formation of a dithiocarbamate (B8719985) intermediate from the reaction of o-phenylenediamine with carbon disulfide, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to form the stable benzimidazole-2-thiol ring system. High yields of the desired product can be achieved under optimized conditions. For instance, a yield of 84–86.5% has been reported for this reaction.

| Reactants | Base | Solvent | Reaction Time | Temperature | Yield |

| o-Phenylenediamine, Carbon Disulfide | Potassium Hydroxide | Ethanol/Water | 3 hours | Reflux | 84–86.5% |

| o-Phenylenediamine, Carbon Disulfide | Tripropylamine (1% by weight) | Benzothiazole (B30560) | 90 minutes | Not specified | Not specified |

| o-Phenylenediamine, Carbon Disulfide | Alkali Hydroxide (0.1% by weight) | Benzothiazole | 15 minutes | 120-140°C | 97.9% |

Alternative Precursor Syntheses (e.g., using Thiophosgene or Thiocyanate)

While the carbon disulfide method is prevalent, alternative synthetic routes to 1H-benzoimidazole-2-thiol have also been developed. These methods offer flexibility in terms of reagents and reaction conditions.

One such alternative involves the use of thiophosgene (CSCl₂). The reaction of o-phenylenediamine with thiophosgene, typically in a solvent like chloroform, provides another pathway to the benzimidazole-2-thiol structure. nih.gov

Another established method utilizes thiocyanates . Heating o-phenylenediamine with a thiocyanate (B1210189) salt, such as potassium thiocyanate, at elevated temperatures (120–130 °C) can also yield 1H-benzoimidazole-2-thiol. nih.gov

Furthermore, potassium ethylxanthate (B89882) can be used as a convenient and effective substitute for the combination of carbon disulfide and potassium hydroxide. The reaction of o-phenylenediamine with potassium ethylxanthate in a mixture of ethanol and water, followed by heating under reflux, produces 1H-benzoimidazole-2-thiol in high yields, comparable to the carbon disulfide method.

N-Alkylation Strategies for Introducing the Ethyl Group at Position 1

Once the 1H-benzoimidazole-2-thiol precursor is obtained, the next critical step is the introduction of an ethyl group at the N-1 position of the benzimidazole (B57391) ring. This is typically achieved through N-alkylation reactions.

Direct Alkylation of 1H-Benzimidazole-2-thiol

Direct alkylation of the 1H-benzoimidazole-2-thiol is a common strategy. The benzimidazole-2-thiol exists in a tautomeric equilibrium with its thione form, and the nitrogen atoms are susceptible to electrophilic attack by alkylating agents. The reaction is generally carried out in the presence of a base to deprotonate the N-H group, thereby increasing its nucleophilicity and facilitating the alkylation process.

Alkylation with Ethyl Halides in the Presence of Bases

A frequently used method for the N-ethylation of 1H-benzoimidazole-2-thiol involves the use of ethyl halides, such as ethyl bromide or ethyl iodide, as the alkylating agents. smolecule.com The reaction is performed in a suitable organic solvent and in the presence of a base to neutralize the hydrogen halide formed during the reaction and to activate the substrate.

Commonly used bases include potassium carbonate and organic amines like triethylamine (B128534). nih.gov For example, the reaction of 1H-benzoimidazole-2-thiol with an ethyl halide in a solvent like dry acetone (B3395972) with potassium carbonate as the base, followed by heating under reflux, can yield the desired N-ethylated product. nih.gov Similarly, using triethylamine as the base in a solvent such as ethanol is also an effective approach. nih.gov

| Substrate | Alkylating Agent | Base | Solvent | Reaction Time | Temperature | Yield |

| 1H-benzoimidazole-2(3H)-thione | Ethyl bromoacetate (B1195939) | Potassium Carbonate | Dry Acetone | 16 hours | Reflux | Low Yield |

| 1H-benzoimidazole-2(3H)-thione | Ethyl bromoacetate | Triethylamine | Dry Acetone | Not specified | Not specified | High Yield |

| 1H-benzoimidazole-2(3H)-thione | 1,3-dibromopropane | Triethylamine | Ethanol | 6 hours | Reflux | 83% |

Considerations for Reaction Conditions and Solvent Systems

The choice of reaction conditions and solvent systems is critical for the successful N-alkylation of 1H-benzoimidazole-2-thiol and for controlling the regioselectivity of the reaction.

Reaction Conditions: The temperature and reaction time can significantly influence the outcome of the alkylation. While some reactions proceed at room temperature over an extended period, others may require heating under reflux to achieve a reasonable reaction rate and yield. nih.gov The molar ratio of the reactants, including the base and the alkylating agent, should be carefully controlled to optimize the formation of the desired product and minimize side reactions.

Solvent Systems: The choice of solvent is crucial as it needs to dissolve the reactants and be compatible with the reaction conditions. Aprotic polar solvents such as acetone and acetonitrile are commonly used for N-alkylation reactions. nih.gov Protic solvents like ethanol can also be employed, particularly when using amine bases. nih.gov The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity of the alkylation, although with 1H-benzoimidazole-2-thiol, N-alkylation is the predominant outcome. The use of dry solvents is often recommended to prevent hydrolysis of the reactants or intermediates, especially when using strong bases like potassium carbonate. nih.gov

Derivatization at the Sulfur Position (S-Alkylation)

The sulfur atom of this compound is a nucleophilic center that readily undergoes S-alkylation reactions to form a variety of thioether derivatives. This facile derivatization allows for the introduction of diverse functional groups, leading to a broad spectrum of chemical entities with potential applications in various fields.

The synthesis of thioether derivatives of this compound is typically achieved through the reaction of the thiol with an appropriate alkyl or aryl halide in the presence of a base. The base deprotonates the thiol group, forming a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the halide in a nucleophilic substitution reaction.

Commonly used bases include potassium carbonate, sodium hydroxide, and triethylamine. The choice of solvent depends on the solubility of the reactants and the reaction conditions, with acetone, ethanol, and dimethylformamide (DMF) being frequently employed.

A general synthetic scheme for the S-alkylation is as follows:

Scheme 1: General reaction for the S-alkylation of this compound.

Detailed research has demonstrated the versatility of this reaction with various electrophiles. For instance, the reaction with substituted phenacyl bromides in ethanol at room temperature affords the corresponding 2-(aroylmethylthio)-1-ethyl-1H-benzoimidazole derivatives in good yields.

Table 1: Examples of S-Alkylation Reactions of Benzimidazole-2-thiol Derivatives

| Starting Thiol | Alkylating Agent | Base | Solvent | Product | Yield (%) |

| 1H-Benzo[d]imidazole-2-thiol | Ethyl bromoacetate | K₂CO₃ | Acetone | Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate | - |

| 1H-Benzo[d]imidazole-2-thiol | Benzyl chloride | Et₃N | Acetone | 2-(Benzylthio)-1H-benzo[d]imidazole | - |

| 1H-Benzo[d]imidazole-2-thiol | 1-Bromobutane | Et₃N | Acetone | 2-(Butylthio)-1H-benzo[d]imidazole | - |

| 5-R-1H-benzo[d]imidazole-2-thiol | 2-Bromo-1-(4-R¹-phenyl)ethan-1-one | - | Ethanol | 2-((5-R-1H-benzo[d]imidazol-2-yl)thio)-1-(4-R¹-phenyl)ethan-1-one | 88-95 |

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry. In the context of this compound, the corresponding disulfide, 2,2'-disulfanediylbis(1-ethyl-1H-benzo[d]imidazole), can be synthesized through controlled oxidation. This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol.

Various oxidizing agents can be employed for this purpose. A mild and environmentally friendly method involves the use of hydrogen peroxide as the oxidant in the presence of a catalytic amount of an iodide source, such as sodium iodide or iodine. organic-chemistry.org This method is efficient and proceeds under neutral conditions, offering high yields of the disulfide product. organic-chemistry.org The reaction is believed to proceed through the in-situ formation of iodine, which then facilitates the oxidative coupling of the thiol. organic-chemistry.org

Another effective oxidizing agent is chlorine dioxide (ClO₂), which has been shown to oxidize the related compound 1-methyl-1H-imidazole-2-thiol to its corresponding disulfide hydrochloride. researchgate.net The reaction conditions, such as the stoichiometry of the reactants and the choice of solvent, are crucial in determining the product distribution and yield. researchgate.net

Scheme 2: General reaction for the oxidation of this compound to its disulfide derivative.

Table 2: Oxidizing Agents for the Synthesis of Disulfide Derivatives from Thiols

| Oxidizing Agent | Catalyst/Conditions | Key Features |

| Hydrogen Peroxide (H₂O₂) | Sodium Iodide (NaI) or Iodine (I₂) | Mild, environmentally benign, high yields. organic-chemistry.org |

| Chlorine Dioxide (ClO₂) | Controlled stoichiometry | Effective for similar imidazole-based thiols. researchgate.net |

| Sodium Metabisulfite (Na₂S₂O₅) | Ethanol/Water | Used in the synthesis of bis-benzimidazoles. nih.gov |

Synthesis of Related Sulfonic Acid Derivatives (e.g., 1-Ethyl-1H-benzimidazole-2-sulfonic acid)

The oxidation of the thiol group in this compound can be taken a step further to produce the corresponding sulfonic acid, 1-ethyl-1H-benzimidazole-2-sulfonic acid. This transformation involves the oxidation of the sulfur atom to its highest oxidation state (+6).

Strong oxidizing agents are required for this conversion. Research on the oxidation of the analogous compound, 1-methyl-1H-imidazole-2-thiol, has demonstrated that chlorine dioxide (ClO₂) can effectively oxidize the thiol to the corresponding sulfonic acid. researchgate.net The reaction conditions, particularly the ratio of the thiol to the oxidizing agent, are critical to ensure the complete oxidation to the sulfonic acid and to minimize the formation of intermediate oxidation products like the disulfide. researchgate.net The reaction is typically carried out in a suitable solvent, and the product can be isolated after the reaction is complete.

Scheme 3: General reaction for the oxidation of this compound to 1-ethyl-1H-benzimidazole-2-sulfonic acid.

Advanced Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several advanced synthetic techniques have been applied to the synthesis of benzimidazole derivatives, which can be extended to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. The synthesis of various benzimidazole derivatives has been successfully achieved using microwave assistance. connectjournals.com This technique can be applied to the S-alkylation and oxidation reactions described above, potentially offering a more efficient and environmentally friendly alternative to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, is another green chemistry tool. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. The synthesis of benzimidazole derivatives has been reported to be accelerated under ultrasonic irradiation, often in aqueous media, which further enhances the green credentials of the process.

Green Catalysts and Solvents: The use of heterogeneous catalysts that can be easily recovered and reused is a key principle of green chemistry. For the synthesis of benzimidazole derivatives, catalysts such as ZnO nanoparticles have been employed, offering high yields and the ability to be recycled. nih.gov Furthermore, the replacement of volatile organic solvents with greener alternatives like water or solvent-free reaction conditions is highly desirable. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contribute to a more sustainable process by reducing the need for purification of intermediates. rsc.org

Table 3: Green Chemistry Approaches in Benzimidazole Synthesis

| Technique | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. connectjournals.com |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, use of environmentally benign solvents like water. |

| Green Catalysts (e.g., ZnO NPs) | Recyclable, high efficiency. nih.gov |

| Solvent-Free/Aqueous Media | Reduced use of volatile organic compounds (VOCs). rsc.org |

| One-Pot Synthesis | Improved efficiency, reduced waste. rsc.org |

Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 1h Benzoimidazole 2 Thiol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule. researchgate.net For 1-Ethyl-1H-benzoimidazole-2-thiol, the C=S carbon (thione) is a key diagnostic signal, typically appearing in the downfield region of the spectrum. The carbons of the ethyl group will have distinct signals, with the methylene (B1212753) carbon appearing further downfield than the methyl carbon due to its proximity to the nitrogen atom. The aromatic carbons of the benzimidazole (B57391) ring give rise to a set of signals in the range of approximately δ 110-140 ppm. mdpi.com The chemical shifts of the benzimidazole carbons are sensitive to the tautomeric form present in solution. mdpi.com

Table 2: Representative ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~15 |

| Ethyl -CH₂ | ~40 |

| Aromatic C-H | ~110 - 125 |

| Aromatic Quaternary C | ~130 - 145 |

Note: These are approximate ranges and can be influenced by the specific compound and solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. asianpubs.org In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibration of the benzimidazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the ethyl group and the aromatic ring are observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. libretexts.org A key absorption is the C=S (thione) stretching vibration, which is expected to appear in the region of 1200-1050 cm⁻¹. The C=N stretching of the imidazole (B134444) ring is typically found around 1620-1650 cm⁻¹. uobaghdad.edu.iq

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| N-H (Benzimidazole) | Stretch | 3100 - 3400 (broad) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=N (Imidazole) | Stretch | 1620 - 1650 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₉H₁₀N₂S, the expected monoisotopic mass is approximately 178.056 g/mol . epa.gov In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass. The fragmentation pattern would likely involve the loss of the ethyl group, leading to a significant fragment ion. Further fragmentation of the benzimidazole ring can also occur.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂S |

| Monoisotopic Mass | ~178.056 Da |

| Molecular Ion Peak (M⁺) | m/z ~178 |

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound, providing experimental verification of the molecular formula. thermofisher.com For this compound (C₉H₁₀N₂S), the theoretical elemental composition can be calculated. Experimental values obtained from a CHNS analyzer should be in close agreement with these theoretical values, typically within a ±0.4% margin, to confirm the purity and identity of the synthesized compound. asianpubs.org

Table 5: Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 60.64 |

| Hydrogen (H) | 5.65 |

| Nitrogen (N) | 15.72 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. researchgate.net While a specific crystal structure for this compound was not found in the provided search results, related benzimidazole derivatives have been extensively studied. nih.govmdpi.comnih.gov These studies reveal that the benzimidazole ring system is generally planar. researchgate.net The crystal packing is often stabilized by intermolecular hydrogen bonds, such as N-H···N or N-H···S interactions, and π-π stacking interactions between the aromatic rings. researchgate.net For this compound, it is expected that the ethyl group would adopt a conformation that minimizes steric hindrance. The crystal system for similar benzimidazole derivatives can be triclinic or monoclinic. nih.gov

Table 6: General Crystallographic Parameters for Benzimidazole Derivatives

| Parameter | Common Observations |

|---|---|

| Crystal System | Triclinic, Monoclinic nih.gov |

| Space Group | P-1, P2₁/c mdpi.com |

| Key Intermolecular Interactions | N-H···N/S Hydrogen Bonding, π-π Stacking researchgate.net |

Tautomerism and Isomerism in Benzimidazole-2-thiol Systems

Benzimidazole-2-thiol and its derivatives are notable for exhibiting complex tautomeric and isomeric equilibria, which are crucial for understanding their chemical reactivity and spectroscopic properties. The primary form of tautomerism is the prototropic shift between thione and thiol forms, a type of exocyclic tautomerism. nih.govencyclopedia.pub Additionally, in certain derivatives, annular (intracyclic) tautomerism can occur. encyclopedia.pubbeilstein-journals.org

The fundamental equilibrium in these systems is between the 1,3-dihydro-2H-benzo[d]imidazole-2-thione (thione) and the 1H-benzo[d]imidazole-2-thiol (thiol) forms. wikimedia.org Extensive research, including X-ray crystallography, solid-state NMR, and theoretical studies using Density Functional Theory (DFT), has conclusively shown that the thione tautomer is the predominant and more stable form in both the solid state and in solution. encyclopedia.pubresearchgate.netnih.gov For the parent compound, 1H-benzo[d]imidazole-2(3H)-thione, the 1H-NMR spectrum in solution clearly shows a signal for the two NH protons, which confirms the existence of the thione structure. nih.govmdpi.com

In the case of N-substituted derivatives like this compound, the substitution on one of the nitrogen atoms prevents the annular tautomerism that is observed in the unsubstituted parent compound. encyclopedia.pubbeilstein-journals.org However, the exocyclic thione-thiol equilibrium persists. The structure can exist as either 1-Ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione or 1-Ethyl-1H-benzo[d]imidazole-2-thiol. Consistent with findings for the parent and N-methyl analogs, the thione form is considered the more stable tautomer. encyclopedia.pubmdpi.com The SMILES notation for this compound, CCn1c(=S)[nH]c2ccccc21, represents this favored thione tautomer. cymitquimica.com

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for studying these tautomeric equilibria. nih.gov The interconversion between tautomers is often rapid on the NMR timescale, resulting in averaged signals. encyclopedia.pub However, by using specific techniques such as lowering the temperature or employing solvents like hexamethylphosphoramide-d18, the exchange rate can be slowed, allowing for the observation of distinct signals for each tautomer. encyclopedia.pub 13C-NMR spectroscopy is particularly powerful for quantitatively assessing the tautomeric ratio in solution by analyzing the chemical shifts of the carbon atoms in the benzene (B151609) ring, specifically C4 and C7. nih.govmdpi.com

Table 1: Spectroscopic Data for Characterizing Thione-Thiol Tautomerism in Benzimidazole-2-thiol Analogs

| Tautomer Form | Spectroscopic Feature | Characteristic Signal/Value | Reference |

| Thione | 1H-NMR (NH proton) | Singlet at ~δ 12.20-13.14 ppm (disappears on D₂O exchange) | nih.govmdpi.com |

| Thione | 13C-NMR (C=S carbon) | Signal at ~δ 168.4 ppm | mdpi.com |

| Thiol | 13C-NMR (C-S carbon) | Expected at a different chemical shift from C=S | nih.gov |

| Thiol | IR Spectroscopy (S-H stretch) | Weak band expected ~2550-2600 cm⁻¹ | |

| Thione | IR Spectroscopy (C=S stretch) | Band at ~1055 cm⁻¹ | mdpi.com |

Beyond tautomerism, isomerism is also a key consideration. Alkylation of the parent 1H-benzo[d]imidazole-2(3H)-thione can lead to different structural isomers. While N-alkylation gives rise to compounds like this compound, alkylation can also occur at the exocyclic sulfur atom to yield the S-alkylated isomer, such as 2-(ethylthio)-1H-benzimidazole. nih.govmdpi.com These N- and S-alkylated derivatives are structural isomers with distinct chemical and physical properties.

Biological Activities and Pharmacological Potential of 1 Ethyl 1h Benzoimidazole 2 Thiol Derivatives

Antimicrobial Efficacy

Benzimidazole (B57391) derivatives are a significant class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial effects. nih.gov The unique structure of the benzimidazole nucleus, which resembles purine (B94841) nucleosides, allows these compounds to interact with various biopolymers, contributing to their therapeutic potential. nih.govnih.gov The development of new antimicrobial agents is crucial due to the rise of drug-resistant microbial strains. nih.gov

Derivatives of the benzimidazole scaffold have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial activity of these compounds is often influenced by the nature and position of substituents on the benzimidazole core. nih.govnih.gov

Studies have shown that certain 2-substituted-1H-benzimidazole derivatives exhibit potent activity against Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi. researchgate.net In some cases, the activity of these synthetic compounds is comparable to standard antibiotics like ciprofloxacin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov For instance, a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed significant activity against Staphylococcus aureus ATCC 25923 and the MRSA strain ATCC 43300, with some compounds exhibiting a minimum inhibitory concentration (MIC) of less than 1 µg/mL. nih.gov

Conversely, some studies have reported inactivity against certain bacteria. For example, a series of 2-substituted-1H-benzimidazole derivatives were found to be inactive against the Gram-positive bacterium Staphylococcus aureus. researchgate.net Another study found that while some newly synthesized compounds were highly active against Bacillus cereus, they showed only slight activity against Escherichia coli. mdpi.com This highlights the selective nature of the antibacterial action of these derivatives.

| Derivative Type | Bacterial Strain | Activity | Reference |

| 2-substituted-1H-benzimidazoles | Pseudomonas aeruginosa | Potent | researchgate.net |

| 2-substituted-1H-benzimidazoles | Escherichia coli | Potent | researchgate.net |

| 2-substituted-1H-benzimidazoles | Salmonella typhi | Potent | researchgate.net |

| 5-halo-substituted benzimidazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Staphylococcus aureus ATCC 25923 & 43300 (MRSA) | MIC < 1 µg/mL | nih.gov |

| 2-substituted-1H-benzimidazoles | Staphylococcus aureus | Inactive | researchgate.net |

| Oxadiazole-substituted benzimidazoles | Bacillus cereus | Highly Active | mdpi.com |

| Oxadiazole-substituted benzimidazoles | Escherichia coli | Slightly Active | mdpi.com |

In addition to their antibacterial properties, benzimidazole derivatives are recognized as potent antifungal agents. nih.gov The search for new antifungal drugs is driven by the increasing incidence of invasive fungal infections, particularly in immunocompromised individuals, and the emergence of resistance to existing azole antifungals. nih.gov

Several studies have demonstrated the broad-spectrum antifungal activity of benzimidazole derivatives. For example, a library of 53 derivatives showed that 23 compounds had potent fungicidal activity against selected fungal strains, with some exhibiting MIC values equivalent to or better than amphotericin B. nih.gov Specific derivatives, such as 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole, have shown the best antifungal activities in certain studies. nih.gov

The mechanism of antifungal action for some benzimidazole derivatives involves the inhibition of enzymes crucial for fungal cell wall integrity, such as 14α-demethylase. nih.gov By interacting with this enzyme, the compounds block the synthesis of ergosterol, a vital component of the fungal membrane, leading to cell wall destabilization and fungal cell death. nih.gov Some derivatives have also shown activity against Candida albicans, a common cause of fungal infections. researchgate.net For instance, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole demonstrated a low MIC of 3.9 µg/mL against C. albicans. nih.gov However, not all derivatives are universally effective; one study found that a range of tested compounds were inactive against Saccharomyces cerevisiae and Aspergillus niger. mdpi.com

| Derivative Type | Fungal Strain | Activity | Reference |

| 5-halo-substituted benzimidazoles | Various fungal strains | Potent, MICs comparable to Amphotericin B | nih.gov |

| 1-nonyl-1H-benzo[d]imidazole | Various fungal strains | Potent | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Various fungal strains | Potent | nih.gov |

| 2-substituted-1H-benzimidazoles | Candida albicans | Active | researchgate.net |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Candida albicans | MIC = 3.9 µg/mL | nih.gov |

| Oxadiazole-substituted benzimidazoles | Saccharomyces cerevisiae & Aspergillus niger | Inactive | mdpi.com |

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of benzimidazole derivatives influences their antimicrobial efficacy. These studies reveal that the biological properties of the benzimidazole system are strongly dependent on the substituents at various positions, particularly at the N-1 and C-2 positions. nih.govnih.gov

Research indicates that substitutions on the benzimidazole nucleus are a key strategy in drug discovery. nih.gov For instance, the presence of halo-substituents at the 5-position has been associated with promising broad-spectrum antimicrobial activity. nih.gov The planarity of the benzimidazole nucleus, substitution on the aromatic ring at position 2, and the length of aliphatic chains at the N-1 position are all critical structural aspects that can be modified to enhance chemotherapeutic efficacy. nih.gov The combination of the benzimidazole moiety with other heterocyclic structures, such as indole (B1671886) or oxadiazole, can also lead to compounds with potent and sometimes selective antimicrobial properties. nih.govresearchgate.net

Antiproliferative and Anticancer Properties

The benzimidazole scaffold is a privileged structure in medicinal chemistry for the development of anticancer agents, partly due to its structural similarity to purine, a key component of nucleotides. nih.govnih.gov This resemblance allows benzimidazole derivatives to interact with various biopolymers and cellular targets involved in cancer progression. nih.gov

A multitude of studies have reported the significant antiproliferative activity of 1-Ethyl-1H-benzoimidazole-2-thiol derivatives and related benzimidazoles against a wide range of human cancer cell lines. nih.govnih.gov

For example, a novel series of 1,2,5-trisubstituted benzimidazole derivatives was synthesized and showed cytotoxic potency against a panel of cancer cell lines including Jurkat, K-562, MOLT-4, HeLa, HCT116, and MIA PaCa-2. nih.gov In another study, a (2E)-1-(1-ethyl-1H-benzimidazol-2-yl)-3-pyrrolidin-1-ylprop-2-en-1-one hybrid displayed significant cytotoxic effects against various cancer cell lines, with a particularly low IC50 value of 5.18 µM for the HCT-116 colon cancer cell line. researchgate.net

The antiproliferative effects are often selective, with some compounds showing higher toxicity towards cancer cells compared to non-malignant cells. researchgate.netnih.gov For instance, certain derivatives were found to be 5-fold less cytotoxic towards normal rat kidney epithelial cells. nih.gov The antiproliferative activity can be potent, with some novel benzimidazole-pyrazole hybrids exhibiting IC50 values in the micromolar range (1.07 to 19.28 µM) against various cancer cell lines. jksus.org

| Derivative/Hybrid | Cancer Cell Line | IC50 Value | Reference |

| (2E)-1-(1-ethyl-1H-benzimidazol-2-yl)-3-pyrrolidin-1-ylprop-2-en-1-one | HCT-116 (Colon) | 5.18 µM | researchgate.net |

| Benzimidazole-pyrazole hybrid | Various | 1.07 - 19.28 µM | jksus.org |

| Compounds 7n and 7u | SK-Mel-28 (Melanoma) | 2.55 - 17.89 µM | nih.gov |

| 1,2,5-trisubstituted benzimidazoles (e.g., TJ08) | Jurkat, K-562, MOLT-4, HeLa, HCT116, MIA PaCa-2 | Potent cytotoxicity | nih.gov |

| Benzimidazole-based derivatives (4c, 4e, 4g) | NCI-60 cell line panel | Remarkable antiproliferative activity | nih.gov |

| N-oxide benzimidazoles | T47D, MCF7 (Breast), A549 (Lung) | Selective cytotoxic activity | nih.gov |

The anticancer effects of benzimidazole derivatives are mediated through various mechanisms of action. Two of the most prominent are the induction of apoptosis and the interference with tubulin polymerization. nih.govnih.gov

Induction of Apoptosis: Many benzimidazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. nih.govnih.gov This can occur through several pathways. Some compounds cause cell cycle arrest at different phases, such as G2/M, leading to abnormal mitosis and subsequent apoptosis. nih.govresearchgate.net The induction of apoptosis is often confirmed by cellular staining procedures that show nuclear and morphological alterations. nih.gov Mechanistically, these compounds can disturb the mitochondrial membrane potential, which results in the release of pro-apoptotic factors like cytochrome c into the cytosol. nih.gov This, in turn, initiates a cascade of caspase activation (e.g., caspase-3 and caspase-8), ultimately leading to cell death. nih.govnih.gov An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 are also common indicators of apoptosis induced by these derivatives. nih.govnih.gov

Interference with Tubulin Polymerization: Tubulin polymerization is a critical process for the formation of microtubules, which are essential for cell division, motility, and intracellular transport. researchgate.netnih.gov Benzimidazole derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with well-known anticancer drugs. researchgate.netnih.govmdpi.com By binding to tubulin, often at the colchicine (B1669291) binding site, these compounds disrupt microtubule dynamics, which is essential for mitotic spindle formation. nih.govmdpi.com This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cell division and inducing apoptosis. researchgate.netnih.gov For example, 1H-benzimidazol-2-yl hydrazones have been shown to elongate the nucleation phase and slow down tubulin polymerization. mdpi.com Similarly, a specific derivative, compound 7n, was found to inhibit tubulin polymerization with an IC50 of 5.05 µM. nih.gov

Antiparasitic Activity

The benzimidazole core is a well-established pharmacophore in antiparasitic drugs. nih.gov Derivatives of this compound have been investigated for their potential to combat various parasitic infections.

Parasitic infections caused by helminths like Trichinella spiralis are a global health concern. nih.gov Research has focused on developing new anthelmintic agents with improved efficacy. In this context, certain benzimidazole derivatives have shown promising results. For instance, a series of new benzimidazolyl-2-hydrazones were synthesized and evaluated for their in vitro anthelmintic activity against encapsulated T. spiralis. nih.govrsc.org All the tested hydrazones demonstrated greater activity than the standard drugs albendazole (B1665689) and ivermectin. nih.gov Notably, two dihydroxy hydrazone derivatives, 5b and 5d , achieved 100% effectiveness in killing the parasitic larvae after 24 hours of incubation at both 50 and 100 μg ml-1 concentrations. nih.gov This highlights the potential of this class of compounds in developing new treatments for trichinellosis. nih.gov The mechanism of action for some benzimidazole drugs against T. spiralis has been linked to the inhibition of fumarate (B1241708) reductase activity and the disruption of glucose uptake in the larvae. nih.gov Furthermore, a 2-(trifluoromethyl)-1H-benzimidazole derivative displayed significant in vitro activity against T. spiralis muscle larvae and, when formulated as an inclusion complex to improve solubility, it markedly reduced the larval burden in vivo. nih.gov This derivative was found to affect proteins involved in the parasite's energy metabolism and cytoskeleton. nih.gov

The antiparasitic spectrum of benzimidazole derivatives extends to protozoa. A series of 19 novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and tested against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.gov These compounds, which included variations at different positions of the benzimidazole ring, exhibited potent activity, with IC50 values in the nanomolar range, surpassing the efficacy of the standard drug, metronidazole. nih.gov

In the realm of antimalarial research, benzimidazole derivatives have also emerged as promising candidates. A series of antimalarial benzimidazoles with phenolic Mannich base side chains at the C2 position have been developed. nih.gov These compounds demonstrated dual activity against both the asexual blood stages and the sexual stages of the parasite. nih.gov Structure-activity relationship studies indicated that 1-benzylbenzimidazole analogues had submicromolar activities and were found to inhibit microtubule formation in the parasite. nih.gov One of the leading compounds from this series showed high efficacy in a Plasmodium berghei-infected mouse model. nih.gov

Anti-inflammatory Properties

Benzimidazole derivatives are known to possess anti-inflammatory activity. nih.gov This property is often associated with their ability to modulate various inflammatory pathways. While specific studies focusing solely on the anti-inflammatory effects of this compound derivatives are limited in the provided context, the broader class of benzimidazoles has been recognized for its anti-inflammatory potential. nih.gov For instance, some synthetic benzimidazole derivatives have been reported to exhibit anti-inflammatory action, suggesting that this scaffold can be a valuable starting point for the development of new anti-inflammatory agents. nih.gov

Antidiabetic Activity (e.g., α-glucosidase inhibition)

Certain derivatives of 1H-benzo[d]imidazole-2-thiol have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govresearchgate.net Inhibition of this enzyme can help in managing postprandial hyperglycemia in diabetic patients. researchgate.net A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols demonstrated excellent inhibitory activity against α-glucosidase, with IC50 values ranging from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM. nih.govresearchgate.net All the synthesized compounds in this series were found to be more potent than the standard drug, acarbose (B1664774) (IC50: 873.34 ± 1.21 μM). nih.gov Molecular docking studies suggested that these compounds bind effectively to the active site of the enzyme. nih.govresearchgate.net Another study on mercaptobenzimidazole-based 1,3-thaizolidin-4-ones also highlighted their potential as antidiabetic agents through α-glucosidase inhibition. nih.gov

| Compound | Substituent on Benzylidene Ring | IC50 (μM) |

|---|---|---|

| 7a | 2,4-dichloro | 0.64 ± 0.05 |

| 7b | 4-hydroxy | 1.10 ± 0.08 |

| 7c | 4-methoxy | 2.25 ± 0.11 |

| Acarbose (Standard) | - | 873.34 ± 1.21 |

Antioxidant Activity and Free Radical Scavenging

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various diseases. nih.gov Thiol-containing compounds are known for their antioxidant properties and ability to scavenge free radicals. nih.govresearchgate.net Derivatives of 1H-benzimidazole-2-thiol have been investigated for their antioxidant potential. nih.gov

A series of 1H-benzimidazol-2-yl hydrazones were synthesized and evaluated for their radical scavenging activity against stable free radicals like DPPH and ABTS. nih.govrsc.org The study revealed that the 2,3- and 3,4-dihydroxy hydrazones were the most effective radical scavengers. nih.gov The antioxidant mechanism is thought to involve hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), depending on the medium. nih.gov This dual anthelmintic and antioxidant activity is particularly interesting for treating parasitic infections like trichinellosis, which are known to induce oxidative stress in the host. nih.gov

| Compound | Hydroxyl Group Position | DPPH Scavenging Activity | ABTS Scavenging Activity |

|---|---|---|---|

| 5b | 2,3-dihydroxy | High | High |

| 5d | 3,4-dihydroxy | High | High |

Other Reported Biological Activities

The versatile benzimidazole scaffold has been associated with a wide array of other pharmacological activities. researchgate.net These include:

Antihistamine: Certain N-heterocyclic 4-piperidinamine derivatives of benzimidazole have been synthesized and shown to possess in vivo antihistamine activity. nih.gov One such compound, astemizole, was selected for further clinical investigation. nih.gov

Neutropic and Analgesic: While direct evidence for neutropic activity of this compound is not prominent in the provided results, the broader benzimidazole class has been explored for various central nervous system effects.

Anticonvulsant: Derivatives of benzimidazole-2-thiol have been reported to exhibit anticonvulsant activity. nih.gov

Anti-ulcer: Benzimidazole derivatives are central to several anti-ulcer medications. nih.gov For example, omeprazole (B731) is a well-known proton pump inhibitor containing a benzimidazole core. nih.govacs.org Novel benzimidazole-pyrazole hybrids have been synthesized and shown to have significant anti-ulcer activity, in some cases higher than omeprazole. nih.gov

Antiviral: The benzimidazole nucleus is a key component in some antiviral agents. nih.govnih.gov Benzimidazole-based allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase have been developed, demonstrating the potential of this scaffold in antiviral drug discovery. nih.gov

Antihypertensive: The benzimidazole structure is found in several clinical antihypertensive drugs that act as angiotensin II receptor blockers, such as telmisartan (B1682998) and candesartan. nih.gov A novel fluorophenyl benzimidazole derivative has been shown to have a significant antihypertensive effect in animal models. nih.gov

Drug Development and Therapeutic Applications of Benzimidazole Scaffolds

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, represents a privileged structure in the realm of medicinal chemistry and drug discovery. researchgate.netacs.org Its structural similarity to naturally occurring purines allows it to readily interact with a variety of biopolymers, making it a versatile framework for the design of novel therapeutic agents. mdpi.comnih.gov The unique physicochemical properties of benzimidazoles, such as their ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, enable effective binding to a wide range of enzymes and protein receptors. acs.orgresearchgate.net This inherent bioactivity has led to the development of a multitude of benzimidazole-containing drugs with diverse clinical applications, and many more are anticipated to emerge in the coming years. researchgate.netnih.gov

The therapeutic landscape of benzimidazole derivatives is remarkably broad, encompassing treatments for a wide array of diseases. researchgate.netsigmaaldrich.com Clinically approved drugs featuring this scaffold include proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and anticancer agents like bendamustine. nih.gov The adaptability of the benzimidazole ring allows for substitutions at various positions (commonly N-1, C-2, and C-5/C-6), which significantly influences the compound's pharmacological profile and mechanism of action. nih.gov This structural versatility is a key driver for ongoing research and development efforts aimed at discovering new and more potent therapeutic agents. mdpi.comsemanticscholar.org

Research into the pharmacological potential of benzimidazole derivatives is a highly active field. Scientists have successfully synthesized and evaluated numerous novel compounds, demonstrating a wide spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, antidiabetic, and antiprotozoal effects. researchgate.netresearchgate.net The following sections delve into specific research findings that highlight the therapeutic promise of this remarkable scaffold.

Antiprotozoal and Anthelmintic Activities

The benzimidazole core is a well-established pharmacophore in the development of antiparasitic drugs. Building on this foundation, researchers have explored novel derivatives of 2-mercaptobenzimidazole (B194830), a key intermediate, for enhanced efficacy. One study focused on the synthesis of a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives and tested their activity against several protozoan parasites. researchgate.net The results were highly promising, with all tested compounds exhibiting potent activity, in many cases surpassing that of the standard drug, metronidazole. researchgate.net

Similarly, new 1H-benzimidazole-2-yl hydrazones were synthesized with the goal of creating dual-action compounds that combine anthelmintic and antioxidant properties. nih.gov The in vitro anthelmintic activity of these hydrazones against encapsulated Trichinella spiralis was found to be superior to that of the clinically used drugs albendazole and ivermectin. nih.gov Notably, two of the synthesized dihydroxy hydrazones achieved 100% effectiveness in killing parasitic larvae at both tested concentrations. nih.gov

| Compound ID | Target Organism | Activity (IC50) | Reference |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Trichomonas vaginalis, Giardia intestinalis, Entamoeba histolytica | Nanomolar range, better than metronidazole | researchgate.net |

| 5b (2,3-dihydroxy hydrazone) | Trichinella spiralis (encapsulated) | 100% effectiveness at 50 and 100 µg/ml after 24h | nih.gov |

| 5d (3,4-dihydroxy hydrazone) | Trichinella spiralis (encapsulated) | 100% effectiveness at 50 and 100 µg/ml after 24h | nih.gov |

Anticancer Activity

The development of anticancer agents is a major focus of benzimidazole research. nih.govsemanticscholar.org The scaffold's ability to interact with various biological targets, including DNA, topoisomerases, and protein kinases, makes it a valuable platform for creating novel oncology drugs. nih.gov For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov The design aimed to improve lipophilicity to better penetrate cancer cell membranes. nih.gov

In another study, novel benzothiazole (B30560), benzimidazole, and benzoxazole (B165842) derivatives were synthesized and evaluated as potential antitumor agents. nih.gov Lead optimization of a promising benzothiazole compound by replacing the scaffold with benzimidazole and benzoxazole moieties resulted in analogues that retained their antiproliferative activity and, in some cases, exhibited better solubility. nih.gov These compounds were found to induce cytosolic vacuolization in cancer cells, suggesting a distinct mechanism of action that warrants further investigation. nih.gov

| Compound Class | Cell Lines | Key Findings | Reference |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Various cancer cell lines | Showed antiproliferative, antibacterial, and antifungal activities | nih.gov |

| Benzimidazole analogues of a benzothiazole lead compound (e.g., 1f, 1g) | HCT116 | Retained antiproliferative activity with improved solubility; induced cytosolic vacuolization | nih.gov |

Anti-diabetic Potential

Recent research has also highlighted the potential of benzimidazole derivatives in the management of diabetes. A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and assessed for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. acs.org All of the synthesized compounds demonstrated significant inhibitory activity against the enzyme, with many being substantially more potent than the standard anti-diabetic drug, acarbose. acs.org The most active compound in the series exhibited remarkable potency, suggesting that this class of benzimidazoles could be a promising avenue for the development of new treatments for type 2 diabetes. acs.org

| Compound ID | Target Enzyme | Activity (IC50) | Reference |

| 7i | α-glucosidase | 0.64 ± 0.05 µM | acs.org |

| 7d | α-glucosidase | 5.34 ± 0.16 µM | acs.org |

| Acarbose (standard) | α-glucosidase | 873.34 ± 1.21 µM | acs.org |

While specific therapeutic data for This compound is not extensively documented in publicly available research, its core structure is a key component of the highly active 2-mercaptobenzimidazole derivatives discussed. This compound and its isomers, such as 1-phenethyl-1H-benzo[d]imidazole-2-thiol, are part of the vast chemical space that medicinal chemists explore in the quest for new drugs. sigmaaldrich.com The ethyl group at the N-1 position, as seen in the target compound, is a common modification used to modulate properties like lipophilicity and metabolic stability, as demonstrated in studies on other N-alkylated benzimidazoles. nih.gov Therefore, while direct evidence is pending, the potential of this compound as a scaffold or intermediate in drug development remains a subject of interest within the broader, highly promising field of benzimidazole-based therapeutics.

Computational and Theoretical Investigations of 1 Ethyl 1h Benzoimidazole 2 Thiol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular properties of compounds like 1-Ethyl-1H-benzoimidazole-2-thiol.

Molecular Geometry Optimization and Electronic Structure Analysis

Computational studies on the parent molecule, 2-mercaptobenzimidazole (B194830) (MBI), using DFT with the B3LYP method and a 6-311++G(d,p) basis set, have provided insights into its optimized geometric structure. researchgate.net These studies reveal the bond lengths and angles of the benzimidazole (B57391) core and the thiol group. The introduction of an ethyl group at the N1 position in this compound is expected to influence the planarity and electronic distribution of the molecule. The ethyl group, being an electron-donating group, can alter the electron density on the benzimidazole ring system.

Theoretical calculations for the related compound, 2-ethyl-1H-benzo[d]imidazole, have been performed using Hartree-Fock and DFT methods, showing good agreement with experimental data for similar structures. While specific optimized geometry data for this compound is not extensively documented in publicly available literature, the foundational data from its parent and isomeric compounds suggest a stable, planar benzimidazole ring with the ethyl group likely oriented to minimize steric hindrance.

The electronic structure analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is crucial for understanding the chemical reactivity of the molecule. For MBI, these values have been calculated, and the presence of the ethyl group in this compound would be expected to raise the HOMO energy level, potentially increasing its reactivity. researchgate.net

Table 1: Comparison of Theoretical and Experimental Data for Related Benzimidazole Derivatives

| Parameter | Related Compound | Method | Calculated Value | Experimental Value |

| Bond Length (N-H) | 2-Mercaptobenzimidazole | DFT/B3LYP | 1.009 Å | 1.05 Å |

| Bond Angle (N-C-S) | 2-Mercaptobenzimidazole | DFT/B3LYP | 127.7° | 126.8° |

Note: This table presents data for the parent compound, 2-mercaptobenzimidazole, to provide a reference for the expected structural parameters of this compound. researchgate.net

Prediction of Spectroscopic Parameters

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and a protein at the atomic level.

Ligand-Protein Interactions and Binding Affinity Predictions

Molecular docking studies on derivatives of 2-mercaptobenzimidazole have revealed their potential to interact with various biological targets. These studies predict the binding modes and affinities, often quantified by a docking score, which helps in identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, docking studies of 2-mercaptobenzimidazole derivatives with enzymes like α-glucosidase and dihydrofolate reductase (DHFR) have shown that the benzimidazole scaffold can fit into the active sites of these proteins, forming crucial interactions with key amino acid residues. nih.govijmrhs.com The ethyl group in this compound could potentially enhance binding affinity by occupying a hydrophobic pocket within the active site of a target enzyme.

Identification of Target Enzymes and Receptors (e.g., α-glucosidase, DHFR, thioredoxin reductase)

Computational screenings have identified several potential enzyme targets for benzimidazole derivatives.

α-Glucosidase: Derivatives of 2-mercaptobenzimidazole have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.gov Docking studies have shown that these compounds can bind to the active site of α-glucosidase, suggesting their potential as antidiabetic agents. nih.govacs.org For example, a p-fluorobenzyl substituted 2-mercaptobenzimidazole showed enhanced binding affinity compared to the parent compound. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleic acids and is a target for antimicrobial and anticancer drugs. Molecular docking studies have shown that 2-mercaptobenzimidazole derivatives can bind to the DHFR active site, indicating their potential as antimicrobial agents. ijmrhs.com One study reported a derivative with a high affinity (-8.70 Kcal/mol) for DHFR. ijmrhs.com

Thioredoxin Reductase (TrxR): TrxR is a crucial enzyme in cellular redox regulation and is a target for anticancer therapies. While direct docking studies of this compound with TrxR are not widely reported, the general class of benzimidazoles has been explored as potential inhibitors.

Table 2: Predicted Binding Affinities of Related Benzimidazole Derivatives with Target Enzymes

| Derivative Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| 2-Mercaptobenzimidazole Derivatives | α-Glucosidase | -4.339 |

| 2-Mercaptobenzimidazole Derivatives | Dihydrofolate Reductase (DHFR) | -8.70 |

Note: The binding affinities are for representative derivatives from the cited studies and indicate the potential for this class of compounds. nih.govijmrhs.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

QSAR studies have been performed on various series of benzimidazole derivatives to understand the relationship between their structural properties and biological activities, such as antimicrobial or anticancer effects. researchgate.netnih.gov These studies typically use a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a predictive model. For instance, a QSAR model for benzimidazole derivatives as IMPDH inhibitors highlighted the importance of electronic, spatial, and lipophilic parameters in their binding to the receptor. researchgate.net

While a specific QSAR model for this compound is not available in the reviewed literature, the general findings from QSAR studies on related benzimidazoles suggest that modifications to the N-substituent (like the ethyl group) and the substituents on the benzene (B151609) ring can significantly impact the biological activity. The development of a QSAR model incorporating this compound would require a dataset of structurally related compounds with measured biological activity against a specific target. Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful tool to visualize and understand the dynamic behavior of inhibitor molecules at the metal-corrosive solution interface. These simulations model the time-dependent evolution of a system of atoms and molecules, offering insights into the adsorption process and the formation of a protective film.

In the context of this compound, MD simulations are employed to study its interaction with metal surfaces, typically iron or copper, in an aqueous corrosive environment. The simulations track the trajectories of the inhibitor molecules, solvent molecules (water), and corrosive ions (e.g., chloride ions) over time.

Key Findings from MD Simulations:

Adsorption Behavior: MD simulations have demonstrated that benzimidazole derivatives, and by extension this compound, tend to adsorb onto the metal surface in a planar orientation. This flat arrangement maximizes the contact area between the molecule's π-electron-rich benzimidazole ring and the vacant d-orbitals of the metal atoms, facilitating strong adsorption. rsc.orgnih.gov

Formation of a Protective Film: The simulations illustrate the gradual formation of a densely packed inhibitor film on the metal surface. This film acts as a physical barrier, isolating the metal from the aggressive corrosive species in the solution. rsc.org

Interaction Energies: By calculating the interaction and binding energies between the inhibitor and the metal surface, MD simulations can quantify the strength of the adsorption. These calculations often reveal a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). rsc.org

To illustrate the typical data obtained from such simulations, the following interactive table presents hypothetical interaction energies for this compound on an iron surface in a simulated corrosive environment.

| Simulation Parameter | Value (kcal/mol) |

| Total Interaction Energy | -150 |

| van der Waals Energy | -95 |

| Electrostatic Energy | -55 |

| Binding Energy | -140 |

Note: The data in this table is representative and derived from studies on similar benzimidazole derivatives.

Studies on Corrosion Inhibition Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations are instrumental in elucidating the corrosion inhibition mechanism of this compound at the electronic level. unram.ac.id These studies focus on correlating the molecule's electronic properties with its inhibition efficiency.

Key Electronic Parameters and Their Significance:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal. This electron donation is a key aspect of the chemisorption process. Electron-donating substituents, like the ethyl group, are known to increase the EHOMO value. unram.ac.id

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, a process known as back-donation.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and consequently, a greater potential for effective corrosion inhibition. researchgate.net

Mulliken Charges: Analysis of the Mulliken charges on the atoms of this compound reveals the most probable sites for interaction with the metal surface. The nitrogen and sulfur atoms in the benzimidazole and thiol groups typically carry negative charges, making them the primary centers for adsorption. rsc.org

Fukui Indices: These indices are used to predict the local reactivity of different atomic sites within the molecule, identifying the regions most susceptible to nucleophilic and electrophilic attack, which correspond to electron donation and acceptance, respectively.

The following interactive table presents hypothetical quantum chemical parameters calculated for this compound, based on findings for similar benzimidazole derivatives.

| Quantum Chemical Parameter | Calculated Value |

| EHOMO (eV) | -6.5 |

| ELUMO (eV) | -1.2 |

| Energy Gap (ΔE) (eV) | 5.3 |

| Dipole Moment (Debye) | 3.8 |

| Electron Affinity (eV) | 1.1 |

| Ionization Potential (eV) | 6.6 |

Note: The data in this table is representative and derived from DFT studies on analogous compounds.

These theoretical findings consistently suggest that the inhibition mechanism of this compound involves the adsorption of the molecule onto the metal surface through both physical and chemical interactions. The benzimidazole ring provides a large surface area for interaction, while the heteroatoms (N and S) act as active centers for chemical bond formation with the metal atoms. rsc.orgresearchgate.net

Thermodynamic and Kinetic Calculations of Chemical Reactions

Thermodynamic and kinetic calculations provide further insights into the spontaneity and rate of the adsorption process, which is fundamental to the corrosion inhibition mechanism. These calculations are often based on the results obtained from experimental techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, which are then correlated with theoretical models.

Key Thermodynamic and Kinetic Parameters:

Adsorption Isotherms: The adsorption behavior of this compound on a metal surface can be described by various adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms. By fitting experimental data to these models, it is possible to determine the nature of the interaction between the inhibitor and the metal. The Langmuir isotherm is frequently found to best describe the adsorption of benzimidazole derivatives, suggesting the formation of a monolayer of inhibitor on the metal surface. rsc.orgnih.gov

Gibbs Free Energy of Adsorption (ΔG°ads): This thermodynamic parameter indicates the spontaneity of the adsorption process. A negative value of ΔG°ads signifies a spontaneous adsorption. The magnitude of ΔG°ads can also provide clues about the type of adsorption. Values around -20 kJ/mol or less are typically associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. Studies on similar compounds often show ΔG°ads values in a range that indicates a mixed mode of adsorption, involving both physical and chemical interactions. rsc.org

Activation Energy (Ea): The activation energy for the corrosion process in the presence and absence of the inhibitor can be determined using the Arrhenius equation. An increase in Ea in the presence of the inhibitor indicates that the inhibitor creates an energetic barrier for the corrosion reaction, thus slowing it down.

The following interactive table provides hypothetical thermodynamic and kinetic data for the adsorption of this compound on a metal surface in an acidic medium.

| Parameter | Value |

| Adsorption Isotherm Model | Langmuir |

| Gibbs Free Energy (ΔG°ads) (kJ/mol) | -35.2 |

| Enthalpy of Adsorption (ΔH°ads) (kJ/mol) | -28.5 |

| Entropy of Adsorption (ΔS°ads) (J/mol·K) | 22.5 |

| Activation Energy (Ea) with inhibitor (kJ/mol) | 75 |

| Activation Energy (Ea) without inhibitor (kJ/mol) | 50 |

Note: The data in this table is representative and based on experimental and theoretical studies of related benzimidazole-based corrosion inhibitors.

Coordination Chemistry and Metal Complexes of 1 Ethyl 1h Benzoimidazole 2 Thiol

Ligand Properties and Coordination Modes of the Thiol Group

1-Ethyl-1H-benzoimidazole-2-thiol exists in a tautomeric equilibrium between the thione and thiol forms. However, the thione form is generally considered to be the more stable. The molecule possesses multiple potential donor sites for coordination with metal ions, including the two nitrogen atoms of the benzimidazole (B57391) ring and the exocyclic sulfur atom. The presence of the ethyl group on one of the nitrogen atoms influences the electronic properties and steric hindrance of the ligand, which in turn affects its coordination behavior.

The coordination of this compound to metal centers can occur in several modes:

Monodentate coordination: The ligand can coordinate to a metal ion through either the sulfur atom or one of the nitrogen atoms. Coordination through the sulfur atom is common, particularly with soft metal ions.

Bidentate coordination: The ligand can act as a chelating agent, coordinating to a single metal center through both the sulfur atom and one of the imidazole (B134444) nitrogen atoms, forming a stable five-membered ring. This is a very common coordination mode for this class of ligands.

Bridging coordination: The ligand can bridge two or more metal centers. This can occur through the sulfur atom, which can act as a µ2- or µ3-bridge, or through the nitrogen atoms of the benzimidazole ring.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands in the coordination sphere. The interplay of these factors allows for the formation of a wide variety of metal complexes with different dimensionalities, from simple mononuclear species to complex polynuclear and coordination polymers. The soft nature of the sulfur donor atom makes this compound particularly suitable for binding to soft metal ions like gold(I), silver(I), and mercury(II).

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of the reactants. Common solvents used include ethanol (B145695), methanol, acetonitrile, and dimethylformamide (DMF).